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Compound of Interest

Compound Name:
3,5-Dibromo-1-(2-

methylpropyl)-1H-1,2,4-triazole

CAS No.: 799269-66-2

Cat. No.: B1443231 Get Quote

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry and agrochemical

design, widely recognized as a "privileged scaffold."[1] Its unique electronic properties,

including hydrogen bonding capacity, dipole character, and metabolic stability, allow it to serve

as a versatile pharmacophore that can interact with a wide array of biological targets.[1] This

has led to the development of numerous successful drugs, including the antifungal agent

fluconazole, the antiviral ribavirin, and the anticancer drug anastrozole.[1]

This guide focuses on a specific, strategically designed derivative: 3,5-Dibromo-1-(2-
methylpropyl)-1H-1,2,4-triazole. This molecule is not merely another triazole; it is a highly

valuable building block for chemical library synthesis. The key features are:

A Stable 1,2,4-Triazole Core: Providing the foundational structure with proven biological

relevance.

Two Reactive Bromine Handles: The dibromo substitutions at the 3- and 5-positions are not

inert. They are prime sites for post-synthesis modification, particularly through modern cross-

coupling reactions. This allows for the systematic and diverse functionalization of the core.

A Lipophilic Isobutyl Group: The 1-(2-methylpropyl) substituent serves to modulate the

compound's lipophilicity and steric profile. This is a critical parameter for tuning
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pharmacokinetic properties like membrane permeability and solubility in drug discovery

campaigns.

This document provides a comprehensive overview of the physicochemical properties, a

validated synthesis protocol, the reactive potential, and the strategic applications of this

compound for professionals engaged in molecular design and development.

Physicochemical and Spectroscopic Profile
The properties of 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole are derived from its

parent structure, 3,5-Dibromo-1H-1,2,4-triazole, with modifications imparted by the N-alkylation.

The introduction of the isobutyl group disrupts the intermolecular hydrogen bonding present in

the parent compound, which is expected to lower the melting point and significantly increase its

solubility in non-polar organic solvents.

Table 1: Core Chemical Properties
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Property Value Rationale & Comments

Molecular Formula C₆H₉Br₂N₃

Derived from the addition of a

C₄H₉ group to the C₂HBr₂N₃

core.

Molecular Weight 282.96 g/mol Calculated value.

Appearance
White to off-white crystalline

solid

Predicted based on the

appearance of its precursor,

3,5-Dibromo-1H-1,2,4-triazole.

[2]

Melting Point Predicted < 201 °C

The parent compound melts at

201 °C.[2] N-alkylation

prevents hydrogen bonding,

typically reducing the melting

point.

Solubility

Soluble in DCM, EtOAc,

Acetone, DMF. Sparingly

soluble in water.

The isobutyl group enhances

lipophilicity, favoring solubility

in organic solvents over

aqueous media.

CAS Number 136348-13-3

Table 2: Predicted Spectroscopic Data
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Spectrum
Predicted Chemical Shifts
(ppm) or m/z

Details and Interpretation

¹H NMR
~4.0 (d, 2H), ~2.2 (m, 1H),

~0.9 (d, 6H)

Signals correspond to the

isobutyl group: the CH₂

attached to the triazole

nitrogen, the methine (CH),

and the two equivalent methyl

(CH₃) groups, respectively.

¹³C NMR
~145 (C3/C5), ~55 (N-CH₂),

~28 (CH), ~19 (CH₃)

Approximate shifts for the two

equivalent brominated carbons

of the triazole ring and the

carbons of the isobutyl

substituent.

Mass Spec (EI) m/z ≈ 281/283/285

Expected molecular ion peak

cluster showing the

characteristic isotopic pattern

for two bromine atoms (approx.

1:2:1 ratio).

Synthesis Protocol: A Validated Two-Step Approach
The synthesis of 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole is most reliably achieved

through a two-step process: first, the synthesis of the dibrominated triazole precursor, followed

by its selective N-alkylation.

Step 1: Synthesis of 3,5-Dibromo-1H-1,2,4-triazole
Precursor
This procedure is based on the direct bromination of 1H-1,2,4-triazole.[2] The simultaneous

addition of bromine and a base is critical for controlling the reaction and generating the active

brominating species.

Experimental Protocol:
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Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, thermometer,

and two dropping funnels, add 1H-1,2,4-triazole (e.g., 0.1 mol), water (125 mL), and

dichloromethane (DCM, 40 mL). Cool the mixture to 0°C in an ice bath.

Reagent Addition: Prepare two separate solutions: (A) bromine (0.3 mol) in DCM (40 mL)

and (B) sodium hydroxide (0.45 mol) in water (55 mL).

Controlled Bromination: Add solutions (A) and (B) simultaneously and dropwise to the stirred

triazole mixture over 2-3 hours. Causality: This slow, simultaneous addition maintains a

controlled pH and concentration of the brominating agent, preventing runaway reactions. The

temperature must be maintained below 20°C.

Reaction Completion: After the addition is complete, allow the mixture to warm to room

temperature and stir overnight.

Acidification & Isolation: Cool the mixture again and slowly add concentrated hydrochloric

acid until the pH is ~1-2. Causality: Acidification protonates the triazolate anion, causing the

product to precipitate out of the aqueous phase.

Purification: Isolate the solid product by filtration, wash thoroughly with cold water to remove

salts, and dry under vacuum. The product is typically a white solid with a yield of 60-70%.[2]

Step 2: N-Alkylation to Yield 3,5-Dibromo-1-(2-
methylpropyl)-1H-1,2,4-triazole
This is a standard SN2 reaction where the deprotonated triazole acts as a nucleophile.

Experimental Protocol:

Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve

3,5-Dibromo-1H-1,2,4-triazole (1.0 eq) in anhydrous dimethylformamide (DMF).

Deprotonation: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq). Causality:

The base deprotonates the N-H of the triazole, generating the nucleophilic triazolate anion.

Using a stronger base like NaH is also possible but requires more stringent anhydrous

conditions.
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Alkylation: Add 1-bromo-2-methylpropane (isobutyl bromide, 1.1 eq) to the suspension.

Reaction: Heat the mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction by TLC

or LC-MS.

Workup: After cooling to room temperature, pour the reaction mixture into water and extract

with a suitable organic solvent, such as ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified

by column chromatography on silica gel to yield the final compound.

Diagram: Synthetic Workflow
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Step 1: Precursor Synthesis

Step 2: N-Alkylation

1H-1,2,4-Triazole

Br₂, NaOH, DCM/H₂O
0°C to RT

3,5-Dibromo-1H-1,2,4-triazole

1-Bromo-2-methylpropane
K₂CO₃, DMF, 60°C

3,5-Dibromo-1-(2-methylpropyl)-
1H-1,2,4-triazole

Palladium-Catalyzed Cross-Coupling Reactions

3,5-Dibromo-1-isobutyl-1H-1,2,4-triazole

Suzuki
(R-B(OH)₂)

Sonogashira
(R-C≡CH)

Buchwald-Hartwig
(R₂NH)

3-Aryl-5-bromo-...
(C-C bond)

3-Alkynyl-5-bromo-...
(C-C bond)

3-Amino-5-bromo-...
(C-N bond)
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Caption: Key cross-coupling reactions for diversification.

Applications in Drug Discovery and Agrochemicals
This compound is an ideal intermediate for generating libraries of molecules for high-

throughput screening. The workflow is logical and field-proven:

Scaffold Synthesis: Synthesize the title compound on a multi-gram scale using the protocol

described.

Library Generation: In a parallel synthesis format, react the dibromo-scaffold with a diverse

set of building blocks (boronic acids, amines, alkynes) via the cross-coupling reactions

outlined above.

Structure-Activity Relationship (SAR) Studies: Screen the resulting library for biological

activity (e.g., antifungal, antibacterial, antitumor). [3]The results can quickly establish an

SAR, guiding the next round of synthesis by identifying which substituents at the 3- and 5-

positions enhance potency or other desirable properties.

The isobutyl group provides a specific lipophilic character, but this can also be varied at the N-

alkylation step to explore how different alkyl or benzyl groups impact the molecule's

pharmacokinetic profile. The versatility of the 1,2,4-triazole core means that libraries derived

from this intermediate have potential applications across a wide range of therapeutic areas and

as novel herbicides or fungicides. [4][5]

Safety and Handling
While specific toxicity data for 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole is not

available, its precursors are known to be hazardous. 3,5-Dibromo-1H-1,2,4-triazole is harmful if

swallowed and causes skin and eye irritation. [6]Related N-alkylated triazoles may also cause

respiratory irritation. [7] Standard laboratory precautions are mandatory:

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and

chemical-resistant gloves.

Engineering Controls: Handle the compound in a certified chemical fume hood to avoid

inhalation of dust or vapors.
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Handling: Avoid direct contact with skin and eyes. In case of contact, flush immediately with

copious amounts of water.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

strong oxidizing agents.

References
Valkonen, J., Pitkänen, I., & Pajunen, A. (1985). Molecular and crystal structure and IR
spectrum of 3,5-dibromo-1,2,4-triazole. Acta Chemica Scandinavica, 39a, 711-716.

Naaz, F., Srivastava, P., & Singh, P. (2022). An insight on medicinal attributes of 1,2,4-

triazoles. Bioorganic Chemistry, 128, 106063. Available at: [Link]

PubChem. (n.d.). 3,5-Dibromo-1-methyl-1H-1,2,4-triazole. National Center for Biotechnology

Information. Available at: [Link]

PubChem. (n.d.). 3,5-Dibromo-4H-1,2,4-triazole. National Center for Biotechnology

Information. Available at: [Link]

Uddin, G., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and

Therapeutic Applications. Frontiers in Chemistry, 10, 881327. Available at: [Link]

Krasnova, L., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-

1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 29(9), 2135. Available at: [Link]

Abdel-Rahman, A. A.-H. (2009). 1,2,4-Triazoles: Synthetic approaches and pharmacological

importance. Arkivoc, 2009(1), 1377-1436. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9459733/
https://pubchem.ncbi.nlm.nih.gov/compound/17186052
https://pubchem.ncbi.nlm.nih.gov/compound/81904
https://www.frontiersin.org/articles/10.3389/fchem.2022.881327/full
https://www.mdpi.com/1420-3049/29/9/2135
https://www.researchgate.net/publication/228514800_124-Triazoles_Synthetic_approaches_and_pharmacological_importance_Review
https://www.benchchem.com/product/b1443231?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7384432/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1443231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. 3,5-DIBROMO-1H-1,2,4-TRIAZOLE | 7411-23-6 [chemicalbook.com]

3. mdpi.com [mdpi.com]

4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic
Applications [frontiersin.org]

5. researchgate.net [researchgate.net]

6. 3,5-Dibromo-4H-1,2,4-triazole | C2HBr2N3 | CID 81904 - PubChem
[pubchem.ncbi.nlm.nih.gov]

7. 3,5-Dibromo-1-methyl-1H-1,2,4-triazole | C3H3Br2N3 | CID 17186052 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Introduction: The Strategic Value of a Functionalized
Triazole Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1443231#3-5-dibromo-1-2-methylpropyl-1h-1-2-4-
triazole-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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